![molecular formula C15H16N2O7 B14214546 2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]- CAS No. 779327-03-6](/img/structure/B14214546.png)
2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]- is a chemical compound with the molecular formula C15H16N2O7 It is known for its unique structure, which includes a furan ring, a nitro group, and a trimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]- typically involves the reaction of 5-nitro-2-furancarboxylic acid with 3,4,5-trimethoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
Reduction: Formation of 2-Furancarboxamide, 5-amino-N-[(3,4,5-trimethoxyphenyl)methyl]-.
Substitution: Formation of various substituted furan derivatives.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]- is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furancarboxamide, N-methyl-: Similar structure but lacks the nitro and trimethoxyphenyl groups.
2-Furancarboxamide, N-[(5-chloro-3-pyridinyl)methyl]-: Contains a pyridine ring instead of the trimethoxyphenyl group.
Uniqueness
2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]- is unique due to the presence of the nitro group and the trimethoxyphenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.
Propriétés
Numéro CAS |
779327-03-6 |
|---|---|
Formule moléculaire |
C15H16N2O7 |
Poids moléculaire |
336.30 g/mol |
Nom IUPAC |
5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H16N2O7/c1-21-11-6-9(7-12(22-2)14(11)23-3)8-16-15(18)10-4-5-13(24-10)17(19)20/h4-7H,8H2,1-3H3,(H,16,18) |
Clé InChI |
HVQGBSVGOJUTCJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Ethoxy-1,2-difluoro-3-[2-(4-pentylcyclohexyl)ethyl]naphthalene](/img/structure/B14214465.png)
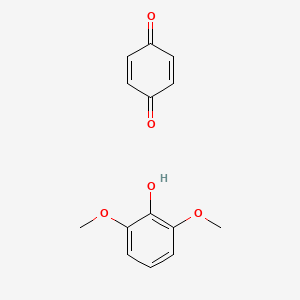
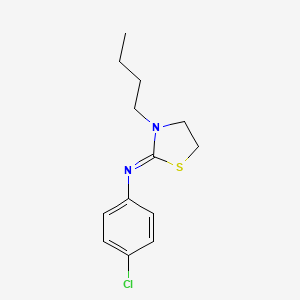
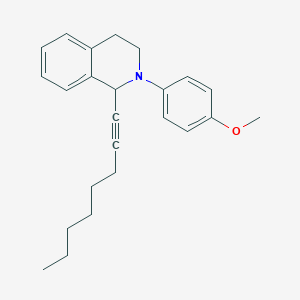
![1H-Indole-2-carboxamide, 5-bromo-3-[(3,5-dimethylphenyl)sulfonyl]-](/img/structure/B14214493.png)
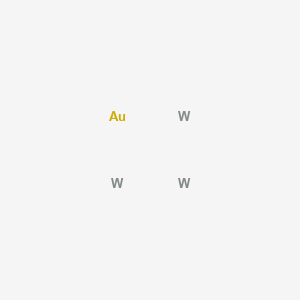
![[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl carbamimidothioate](/img/structure/B14214513.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;4-amino-2-hydroxybenzoic acid](/img/structure/B14214520.png)
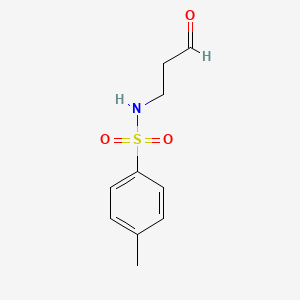
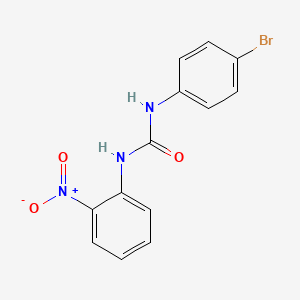

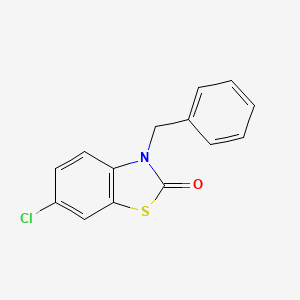

![1-Benzyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14214552.png)
